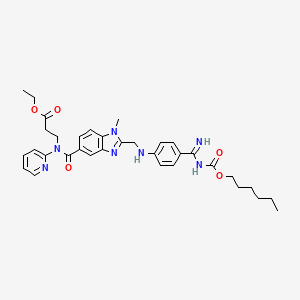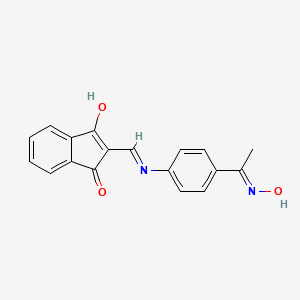![molecular formula C15H10N2O3 B6300301 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one CAS No. 1048915-21-4](/img/structure/B6300301.png)
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one, also known as 3-Dioxolen-5-ylindolin-2-one, is an indole-based heterocyclic compound that has been used in various scientific research applications. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one is not completely understood. However, it is believed that the compound binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of activity prevents the production of prostaglandins, which reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-ylindolin-2-one are not well understood. However, it has been found to be a potent inhibitor of the enzyme COX-2, which suggests that it may have anti-inflammatory and analgesic effects. In addition, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which suggests that it may have anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one in laboratory experiments include its high potency as an inhibitor of COX-2 and 5-lipoxygenase, its availability, and its low cost. The main limitation of using this compound in laboratory experiments is its lack of selectivity. It has been found to inhibit not only COX-2 and 5-lipoxygenase, but also other enzymes, which may lead to unintended side effects.
Zukünftige Richtungen
For the use of 3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and pharmacology. In addition, further research into its selectivity and potential side effects is needed. Finally, further research into its potential as an inhibitor of other enzymes and its potential applications in other fields is also needed.
Synthesemethoden
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one can be synthesized by a method known as the Beckmann rearrangement. This method involves the conversion of a cyclic ketone to an amide using an acid catalyst. The reaction proceeds by first forming an oxime intermediate which then undergoes an intramolecular rearrangement to form the desired product. This synthesis method has been used to synthesize a variety of indole-based heterocyclic compounds, including this compound-ylindolin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one-ylindolin-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation, pain, and fever. Inhibition of COX-2 has been studied as a potential treatment for inflammatory and pain-related conditions. This compound-ylindolin-2-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-14(10-3-1-2-4-11(10)17-15)16-9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJUGMPRJVREQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)





